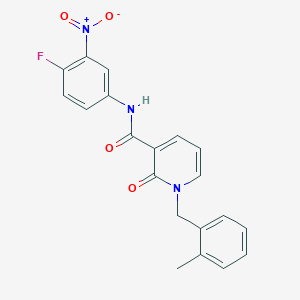

![molecular formula C18H19N3O3S2 B2497737 N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide CAS No. 477497-66-8](/img/structure/B2497737.png)

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves several steps, including the formation of benzamide derivatives through reactions such as the Pummerer-type cyclization and the addition of Grignard reagents to thioformamides, leading to tertiary amines or sulfonamide derivatives (Saitoh et al., 2001), (Murai, 2016).

Molecular Structure Analysis

Crystal structure analysis is pivotal for understanding the molecular arrangement and interactions within such compounds. X-ray diffraction studies have been utilized to elucidate the structures of similar benzamide derivatives, revealing details about their crystalline forms and intermolecular interactions (Rublova et al., 2017), (Li et al., 2008).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions with thiols, showcasing specific reactions that can be harnessed for synthesizing targeted molecular structures. For example, the creation of fluorescent thiol derivatives highlights the compound’s selective reactivity and potential for further chemical modifications (Toyo’oka et al., 1989).

Physical Properties Analysis

Physical properties, such as solubility, melting points, and crystal structure, are crucial for predicting the behavior of chemical compounds in various environments. Studies on related benzamide derivatives provide insights into these aspects, contributing to a deeper understanding of their stability and potential applications (Demir et al., 2016).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and degradation pathways, are essential for comprehending how these compounds interact with other substances. Research into N-(arylsulfonyloxy)phthalimides, for instance, explores their rearrangement reactions, offering parallels to the chemical behavior of N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide (Fahmy et al., 1977).

Scientific Research Applications

Metabolic Pathways

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide, and related compounds, have been studied for their metabolic pathways. For example, Lu AA21004, a novel antidepressant, was found to be oxidized into various metabolites, involving the action of cytochrome P450 enzymes like CYP2D6, CYP2C9, and CYP3A4/5. The study by Hvenegaard et al. (2012) elucidates the enzymatic pathways and kinetics involved in the metabolism of such compounds.

Antifungal Activity

Certain benzamide derivatives, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide, have shown promising antifungal activity. A study by Ienascu et al. (2018) demonstrates the antifungal potential of these compounds against pathogens like Fusarium oxysporum and Sclerotinia sclerotiorum.

Mitosis Inhibition

Compounds like N-(1,1-dimethylpropynyl) benzamide series, closely related to the given compound, have been observed to inhibit mitosis in plant cells. The research by Merlin et al. (1987) highlights the significance of such compounds in understanding cell division processes in plants.

NO Production Inhibition

Benzamide derivatives have been isolated and studied for their potential in inhibiting nitric oxide (NO) production in microglia cells. Kim et al. (2009) identified new benzamide derivatives from Limonia acidissima with potent NO inhibitory activity, as detailed in their study (Kim et al., 2009).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of sulfanilamide derivatives, which include N-substituted benzamides. Lahtinen et al. (2014) provide insights into the physical properties, thermal behavior, and antimicrobial activities of these compounds (Lahtinen et al., 2014).

Chain-Growth Polycondensation

The use of phenyl benzamide in the synthesis of well-defined aramides and block copolymers is documented by Yokozawa et al. (2002). Their research delves into the polymerization process and subsequent applications (Yokozawa et al., 2002).

Biological Evaluation

Saeed et al. (2015) investigated N-substituted benzamides for their potential biological applications, including inhibition of specific human enzymes. This research offers perspectives on the therapeutic implications of such compounds (Saeed et al., 2015).

properties

IUPAC Name |

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c1-21(2)26(23,24)15-10-8-14(9-11-15)18(22)20-16-6-3-4-7-17(16)25-13-5-12-19/h3-4,6-11H,5,13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPORFNSPYGYBAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SCCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2497656.png)

![3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2497658.png)

![(2S)-2-[(1R,2S)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B2497659.png)

![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2497662.png)

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2497667.png)

![1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2497672.png)

![2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497674.png)

![1-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2497675.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2497676.png)